2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrazine
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Overview
Description
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrazine is an organic compound known for its unique structural features and potential applications in various scientific fields. The compound's structure includes a pyrazine ring, a methoxy group, and a complex arrangement of pyridinyl and piperidinyl moieties, contributing to its diverse chemical behavior.
Preparation Methods
Synthetic Routes
Pathway 1: : The synthesis typically begins with the preparation of the intermediate, 3-chloropyridin-4-ol. This is achieved by chlorinating pyridine at the 3rd position, followed by hydrolysis to yield 3-chloropyridin-4-ol.
Pathway 2: : Subsequently, this intermediate undergoes etherification with piperidin-4-ylmethanol under acidic conditions to form 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine.
Pathway 3:
Industrial Production
Industrial production might involve the same steps but on a larger scale with optimizations to improve yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to ensure efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group could be oxidized under strong oxidative conditions to form aldehyde or carboxyl derivatives.
Reduction: : The chloropyridinyl moiety can be reduced to form the corresponding amine, affecting its pharmacokinetic properties.
Substitution: : Halide displacement reactions can occur at the chloropyridinyl site, enabling modifications with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromic acid.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophiles such as amines, thiols, and phenols.
Major Products
Oxidation: : Aldehyde or carboxyl derivatives.
Reduction: : Corresponding amine derivatives.
Substitution: : Various substituted pyridyl derivatives based on the nucleophile used.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Serves as a probe for studying receptor-ligand interactions.
Medicine: : Investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors.
Industry: : Utilized in the development of new materials due to its unique structural properties.
Mechanism of Action
Molecular Targets
The exact mechanism of action depends on its application. When used in medicinal chemistry, it targets specific receptors, interacting with molecular pathways involved in disease processes.
Pathways Involved
In medicinal applications, it might modulate signaling pathways by binding to enzyme active sites or receptor proteins, altering cellular responses and contributing to therapeutic effects.
Comparison with Similar Compounds
Unique Attributes
The presence of both pyridinyl and piperidinyl moieties combined with a methoxypyrazine unit sets it apart from many other compounds, offering unique binding properties and reactivity.
Similar Compounds
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrazine
2-(4-{[(3-bromopyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrazine
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrazine
Each variation alters its chemical reactivity and biological activity, emphasizing its distinctiveness in both structure and function.
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Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methoxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-22-16-10-19-9-15(20-16)21-6-3-12(4-7-21)11-23-14-2-5-18-8-13(14)17/h2,5,8-10,12H,3-4,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYJEEBYNMCOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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